4-(2,3-Dihydrobenzofuran-5-yl)benzaldehyde
Description
Significance of the Dihydrobenzofuran and Benzaldehyde (B42025) Moieties in Complex Organic Structures
The value of 4-(2,3-Dihydrobenzofuran-5-yl)benzaldehyde as a synthetic tool is rooted in the well-established importance of its two primary structural components.
The 2,3-dihydrobenzofuran (B1216630) scaffold is a prominent heterocyclic system found in a vast range of biologically active natural products and synthetic pharmaceuticals. nih.gov This structural motif is often considered a "privileged scaffold" in medicinal chemistry due to its frequent appearance in molecules exhibiting a wide spectrum of therapeutic effects. nih.gov Compounds containing the benzofuran (B130515) or dihydrobenzofuran nucleus have demonstrated significant potential as anti-tumor, antibacterial, anti-inflammatory, antiviral, and antioxidant agents. nih.gov Marketed drugs such as the antiarrhythmic agent Amiodarone feature a benzofuran core, highlighting the clinical relevance of this heterocyclic system. nih.gov
The benzaldehyde moiety is the simplest aromatic aldehyde and serves as a cornerstone in organic synthesis. orientjchem.org Its aldehyde functional group (-CHO) is a highly reactive site that can participate in a multitude of chemical transformations, including nucleophilic addition, condensation, and oxidation reactions. This reactivity makes benzaldehyde and its derivatives indispensable precursors for manufacturing a wide array of products, such as pharmaceuticals, dyes, perfumes, and agrochemicals. oiccpress.com Its role as a versatile building block allows chemists to introduce complex functional groups and extend molecular frameworks. oiccpress.com
Role of this compound as a Foundational Heterocyclic Building Block
By covalently linking these two essential moieties, this compound emerges as a potent foundational building block. The molecule offers a distinct combination of a biologically relevant core and a synthetically versatile functional group.
Reactive Handle: The benzaldehyde's aldehyde group acts as a primary site for chemical modification, enabling the construction of larger, more intricate molecular architectures. It can be readily converted into other functional groups or used to connect with other molecules through reactions like the Wittig reaction, aldol (B89426) condensation, or reductive amination.
Structural Scaffold: The rigid dihydrobenzofuran portion of the molecule provides a well-defined three-dimensional structure that can be crucial for molecular recognition and biological activity. It serves as a stable framework upon which further chemical diversity can be built.
This dual nature allows the compound to be a strategic starting point for creating libraries of novel compounds, which can then be screened for various biological activities in the drug discovery process.
Overview of Contemporary Research Domains Pertaining to the Chemical Compound
Research involving structures related to this compound is primarily concentrated in the field of medicinal chemistry and organic synthesis.
In medicinal chemistry , the focus is on utilizing such building blocks to design and synthesize new therapeutic agents. For instance, research has been conducted on complex benzaldehyde analogues containing a benzofuran core to develop novel anticancer agents. nih.gov In one study, a series of such compounds were synthesized and evaluated for their in-vitro activity against human lung (A-549) and cervical (HeLa) cancer cell lines, with some derivatives showing promising results. nih.gov The established biological profile of the dihydrobenzofuran nucleus makes this a fertile area for discovering new treatments for a range of diseases. nih.govthesciencein.org
In organic synthesis , chemists explore new and efficient methods for preparing and functionalizing bifunctional molecules like this compound. The development of novel catalytic systems, one-pot reactions, and green chemistry protocols for synthesizing libraries of related compounds is an active area of investigation. oiccpress.comresearchgate.net These methodological advancements are crucial for accelerating the discovery of new molecules with desired properties.
Data Tables
Table 1: Physicochemical Properties of Related Foundational Building Blocks
| Property | 2,3-Dihydrobenzofuran | Benzaldehyde | 2,3-Dihydrobenzofuran-5-carbaldehyde |
| CAS Number | 496-16-2 | 100-52-7 | 55745-70-5 matrix-fine-chemicals.comsigmaaldrich.com |
| Molecular Formula | C₈H₈O | C₇H₆O | C₉H₈O₂ matrix-fine-chemicals.comsigmaaldrich.com |
| Molecular Weight | 120.15 g/mol | 106.12 g/mol | 148.16 g/mol matrix-fine-chemicals.comsigmaaldrich.com |
| Appearance | Colorless to pale yellow liquid | Colorless liquid | - |
| Boiling Point | 196 °C | 178.1 °C | - |
| Melting Point | -24 °C | -26 °C | - |
Table 2: Selected Biological Activities Associated with the Benzofuran/Dihydrobenzofuran Scaffold
| Biological Activity | Description | Reference(s) |
| Anti-tumor | Compounds have shown inhibitory activity against various cancer cell lines, including human ovarian cancer. | nih.gov |
| Anti-inflammatory | Derivatives have been shown to reduce inflammatory responses. | nih.gov |
| Antiviral | Certain benzofuran derivatives exhibit activity against viruses such as Human Cytomegalovirus (HCMV). | nih.gov |
| Antibacterial | The scaffold is present in molecules that show efficacy against various bacterial strains. | nih.gov |
| Antifungal | Benzofuran-containing compounds have been reported to possess antifungal properties. | nih.gov |
| Antioxidant | The heterocyclic system contributes to the antioxidant capacity of various compounds. | nih.gov |
| Anti-arrhythmic | The drug Amiodarone, containing a benzofuran core, is used to treat cardiac arrhythmia. | nih.gov |
Properties
IUPAC Name |
4-(2,3-dihydro-1-benzofuran-5-yl)benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O2/c16-10-11-1-3-12(4-2-11)13-5-6-15-14(9-13)7-8-17-15/h1-6,9-10H,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKUFOACEXNVVCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)C3=CC=C(C=C3)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reactivity and Derivatization Chemistry of 4 2,3 Dihydrobenzofuran 5 Yl Benzaldehyde
Chemical Transformations Involving the Aldehyde Functional Group
The aldehyde group is one of the most reactive functional groups in organic chemistry, readily participating in condensation, reduction, and oxidation reactions.
Condensation reactions involving the aldehyde group are fundamental for carbon-carbon and carbon-nitrogen bond formation, leading to the synthesis of larger, often conjugated, molecular architectures.
The Claisen-Schmidt condensation is a reliable method for synthesizing chalcones, which are α,β-unsaturated ketones. scispace.com This reaction involves the base- or acid-catalyzed condensation of an aromatic aldehyde with an acetophenone (B1666503) or a related ketone. nih.govresearchgate.net In the context of 4-(2,3-dihydrobenzofuran-5-yl)benzaldehyde, this reaction provides a direct route to chalcones bearing the dihydrobenzofuran moiety.
The general reaction proceeds by treating this compound with various substituted or unsubstituted acetophenones in the presence of a catalyst, such as aqueous sodium hydroxide (B78521) or potassium hydroxide in an alcohol solvent. nih.govredalyc.org The reaction can also be performed under solvent-free grinding conditions or with alternative catalysts like iodine or BF₃-Et₂O. researchgate.net The resulting chalcones are valuable precursors for the synthesis of flavonoids and other heterocyclic compounds. nih.govresearchgate.net
Table 1: Examples of Claisen-Schmidt Condensation Products
| Reactant A | Reactant B (Acetophenone Derivative) | Expected Chalcone (B49325) Product |
|---|---|---|
| This compound | Acetophenone | 1-Phenyl-3-[4-(2,3-dihydrobenzofuran-5-yl)]prop-2-en-1-one |
| This compound | 4'-Hydroxyacetophenone | 1-(4-Hydroxyphenyl)-3-[4-(2,3-dihydrobenzofuran-5-yl)]prop-2-en-1-one |
| This compound | 4'-Methoxyacetophenone | 1-(4-Methoxyphenyl)-3-[4-(2,3-dihydrobenzofuran-5-yl)]prop-2-en-1-one |
The Knoevenagel condensation involves the reaction of an aldehyde or ketone with an active methylene (B1212753) compound, catalyzed by a weak base such as an amine (e.g., piperidine) or its salt. wikipedia.org This reaction is a cornerstone of C-C bond formation, yielding substituted alkenes. researchgate.net this compound can react with various active methylene compounds like malononitrile (B47326), cyanoacetic acid esters, and β-dicarbonyl compounds. researchgate.netnih.gov
The reaction is typically performed under mild conditions and can be highly efficient. nih.govnih.gov For instance, reacting the title aldehyde with malononitrile in the presence of a catalyst like piperidine (B6355638) or even a natural acid catalyst like lemon juice would yield 2-[4-(2,3-dihydrobenzofuran-5-yl)benzylidene]malononitrile. lookchem.com These products are versatile intermediates for further synthetic manipulations.
Table 2: Products from Knoevenagel Condensation
| Reactant A | Reactant B (Active Methylene Compound) | Expected Product |
|---|---|---|
| This compound | Malononitrile | 2-[4-(2,3-Dihydrobenzofuran-5-yl)benzylidene]malononitrile |
| This compound | Ethyl Cyanoacetate | Ethyl 2-cyano-3-[4-(2,3-dihydrobenzofuran-5-yl)]acrylate |
| This compound | Diethyl Malonate | Diethyl 2-[4-(2,3-dihydrobenzofuran-5-yl)benzylidene]malonate |
The aldehyde functional group readily condenses with hydrazine (B178648) and its derivatives to form compounds containing the azomethine (–C=N-NH–) linkage, known as hydrazones. researchgate.netnih.gov These reactions are typically carried out by heating the aldehyde with the appropriate hydrazine or hydrazide in a suitable solvent like ethanol, sometimes with a few drops of an acid catalyst like acetic acid. vjs.ac.vnnih.gov
Reacting this compound with hydrazine hydrate (B1144303) would yield the simple hydrazone. More complex and synthetically useful hydrazide-hydrazone derivatives can be prepared by using various carbohydrazides (e.g., isonicotinic hydrazide) or substituted benzhydrazides. nih.govnih.govsemanticscholar.org These derivatives are an important class of compounds in medicinal chemistry and serve as intermediates for synthesizing various nitrogen-containing heterocycles. researchgate.netnih.gov
Table 3: Hydrazone and Hydrazide-Hydrazone Derivatives
| Reactant A | Reactant B (Hydrazine Derivative) | Product Name |
|---|---|---|
| This compound | Hydrazine Hydrate | This compound hydrazone |
| This compound | Phenylhydrazine | This compound phenylhydrazone |
| This compound | Isonicotinic Hydrazide | N'-[4-(2,3-Dihydrobenzofuran-5-yl)benzylidene]isonicotinohydrazide |
| This compound | Benzhydrazide | N'-[4-(2,3-Dihydrobenzofuran-5-yl)benzylidene]benzohydrazide |
The aldehyde group can be easily transformed into primary alcohols through reduction or into carboxylic acids via oxidation, providing access to other important classes of compounds.
The reduction of this compound to its corresponding primary alcohol, [4-(2,3-dihydrobenzofuran-5-yl)]phenylmethanol, can be achieved using a variety of reducing agents. Mild chemoselective reagents like sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent are commonly used for this purpose. This transformation yields a key building block for further synthetic applications. myskinrecipes.com
Conversely, the oxidation of the aldehyde group leads to the formation of 4-(2,3-dihydrobenzofuran-5-yl)benzoic acid. nih.govsynquestlabs.com This can be accomplished using standard oxidizing agents such as potassium permanganate (B83412) (KMnO₄), chromic acid (Jones reagent), or milder reagents like silver oxide (Tollens' reagent). The choice of oxidant depends on the presence of other sensitive functional groups in the molecule.
Table 4: Reduction and Oxidation Products
| Starting Material | Transformation | Reagent Example | Product Name |
|---|---|---|---|
| This compound | Reduction | Sodium Borohydride (NaBH₄) | [4-(2,3-Dihydrobenzofuran-5-yl)]phenylmethanol |
Condensation Reactions for Formation of Conjugated Systems
Reactivity Studies of the 2,3-Dihydrobenzofuran (B1216630) Heterocyclic System
The 2,3-dihydrobenzofuran moiety consists of a benzene (B151609) ring fused to a five-membered heterocyclic ring containing an oxygen atom. cnr.it This system's reactivity is characterized by the properties of both its aromatic and heterocyclic components.
The benzene ring of the dihydrobenzofuran system is expected to undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions. The position of substitution will be directed by the activating, ortho-, para-directing ether oxygen and the deactivating, meta-directing benzaldehyde (B42025) substituent (or its derivatives). The interplay between these groups will determine the regioselectivity of the substitution.
The dihydrofuran portion of the molecule contains a cyclic ether linkage. This part of the structure is generally stable under neutral, basic, and mild acidic conditions. However, under strong acidic conditions, protonation of the ether oxygen could potentially lead to ring-opening reactions. The sp³-hybridized carbons (C2 and C3) are generally not reactive unless activated by adjacent functional groups. cnr.it Specific reactivity studies focusing solely on the dihydrobenzofuran ring within the title compound are not extensively documented, but its behavior can be predicted based on the well-established chemistry of substituted phenyl ethers and aromatic aldehydes.
Electrophilic Substitution Patterns on the Aromatic Ring
The reactivity of the two aromatic rings in this compound towards electrophilic substitution is distinct. The benzofuran (B130515) portion is activated by the oxygen atom of the dihydrofuran ring, which acts as an electron-donating group, directing incoming electrophiles primarily to the positions ortho and para to it. Conversely, the benzaldehyde moiety contains a strongly deactivating aldehyde group, which directs electrophiles to the meta position of its own phenyl ring.
Therefore, electrophilic substitution reactions are predicted to occur preferentially on the more activated dihydrobenzofuran ring. The specific position of substitution would be influenced by steric hindrance and the precise reaction conditions employed.
Ring Transformations and Rearrangement Mechanisms
The dihydrobenzofuran core is susceptible to various ring transformation and rearrangement reactions, which can be exploited to generate novel heterocyclic frameworks. These transformations often involve the cleavage of the C–O bond within the furan (B31954) ring, leading to ring-opening or expansion. researchgate.netcore.ac.uk For instance, under strong acid conditions, dihydrobenzofuran spirooxindoles can be converted into benzofuro[3,2-c]quinolin-6(5H)-one derivatives through a ring-expansion of the oxindole (B195798) core. acs.org This process involves C–C bond cleavage and the expansion of a five-membered lactam ring into a quinolinone skeleton. acs.org Furthermore, transition metal catalysis, particularly with nickel, has been utilized for the selective ring-opening of benzofurans. researchgate.netcore.ac.uk
A significant synthetic pathway that involves dihydrobenzofuran intermediates is the rearrangement of 2-hydroxychalcones. Chalcones are aromatic ketones and enones that form the central core for a variety of biologically important compounds. youtube.com A method has been developed for the highly selective synthesis of 3-formylbenzofurans and 3-acylbenzofurans, which proceeds by rearranging and subsequently transforming 2-hydroxychalcones. rsc.orgresearchgate.net
This strategy involves the initial formation of a cyclized 2,3-dihydrobenzofuran intermediate from the chalcone. rsc.org The fate of this intermediate is dependent on the reaction conditions. For example, treatment with a relatively weak acid can lead to elimination and aromatization, yielding 3-acylbenzofurans. researchgate.net In contrast, using a stronger acid in a specific solvent like hexafluoroisopropanol ((CF₃)₂CHOH) can promote a different pathway involving a diprotonated intermediate, which ultimately leads to the formation of 3-formylbenzofurans. researchgate.net This method was successfully applied to the synthesis of the natural product puerariafuran. rsc.org
Table 1: Selective Synthesis of Benzofuran Isomers from 2,3-Dihydrobenzofuran Intermediates researchgate.net
| Starting Dihydrobenzofuran | Conditions | Product | Yield |
|---|---|---|---|
| 2,3-dihydrobenzofuran-3-yl(phenyl)methanone | p-TsOH, (CF₃)₂CHOH, r.t. | 3-benzoylbenzofuran | 98% |
| 2,3-dihydrobenzofuran-3-yl(phenyl)methanone | K₂CO₃, THF, r.t. | 3-formyl-2-phenylbenzofuran | 97% |
| (4-chlorophenyl)(2,3-dihydrobenzofuran-3-yl)methanone | p-TsOH, (CF₃)₂CHOH, r.t. | 3-(4-chlorobenzoyl)benzofuran | Excellent |
| (4-chlorophenyl)(2,3-dihydrobenzofuran-3-yl)methanone | K₂CO₃, THF, r.t. | 2-(4-chlorophenyl)-3-formylbenzofuran | Excellent |
Multi-Component Reaction Strategies Incorporating the Compound
The aldehyde functionality of this compound makes it an ideal component for multi-component reactions (MCRs). MCRs are convergent chemical processes where three or more reactants combine in a single synthetic operation to form a new product that contains significant portions of all the starting materials. rsc.orgoiccpress.com
This compound can serve as the aldehyde source in various MCRs to construct complex molecular architectures. For instance, it can participate in Ugi-azide reactions, which are five-component reactions that can generate highly substituted tetrazole-benzofuran hybrids. rsc.org Another example is the reaction with malononitrile and a nucleophile (such as naphthol or an enolizable ketone) in the presence of an organocatalyst like imidazole (B134444) to produce highly functionalized chromenes or pyridines. rsc.org These one-pot syntheses are highly efficient, creating multiple new bonds in a single step under mild conditions. rsc.org
Synthesis of Spiro-dihydrobenzofuran Systems
The dihydrobenzofuran scaffold is a valuable core for the construction of spirocyclic systems, which are compounds containing two rings connected by a single common atom. researchgate.net The synthesis of these complex structures is of great interest in medicinal chemistry. mdpi.com
One prominent method for creating such systems is the [3+2] cycloaddition reaction. mdpi.com For example, the reaction of an azomethine ylide (generated in situ from an amino acid and an aldehyde or ketone) with a suitable dipolarophile can yield spiro-pyrrolidine derivatives. In this context, a derivative of the dihydrobenzofuran core can act as the dipolarophile to generate novel benzofuran spiro-pyrrolidine compounds. mdpi.com Another strategy involves the reaction of 3-chlorooxindoles with imines, which can lead to the diastereoselective synthesis of dihydrobenzofuran spirooxindoles. acs.org Additionally, spiro-isobenzofuran compounds can be synthesized via the sequential condensation and oxidation reaction of ninhydrin (B49086) with various amino-naphthoquinones. acs.org
Functional Group Interconversions and Advanced Derivatization Pathways
The aldehyde group in this compound is a versatile handle for a wide array of functional group interconversions and further derivatizations. Standard chemical transformations can be readily applied to modify this group.
Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid, 4-(2,3-dihydrobenzofuran-5-yl)benzoic acid, using common oxidizing agents. This acid can then be converted into esters, amides, or other acid derivatives.
Reduction: Reduction of the aldehyde, for instance with sodium borohydride, yields the corresponding primary alcohol, (4-(2,3-dihydrobenzofuran-5-yl)phenyl)methanol.
Condensation Reactions: The aldehyde can undergo condensation reactions with various nucleophiles. For example, the Claisen-Schmidt condensation with an appropriate ketone, such as 2-acetyl benzofuran, can furnish a chalcone. researchgate.net These chalcones are valuable intermediates for synthesizing other heterocyclic systems like pyrazoles. researchgate.net
Imination: Reaction with primary amines leads to the formation of imines or Schiff bases, which can be further reduced to secondary amines or used in other transformations.
Derivatization for Biological Applications: The aldehyde group serves as a key anchor point for synthesizing more complex molecules with potential biological activity. For example, it has been used as a starting point in multi-step syntheses to produce novel 1,2,3-triazole-containing benzofuran analogues, which have been investigated for their anticancer properties. nih.govresearchgate.net
Table 2: Key Functional Group Interconversions
| Reaction Type | Reagent(s) | Product Functional Group | Reference |
|---|---|---|---|
| Oxidation | e.g., KMnO₄, CrO₃ | Carboxylic Acid | |
| Reduction | e.g., NaBH₄, LiAlH₄ | Alcohol | |
| Claisen-Schmidt Condensation | Ketone, Base | Chalcone (α,β-Unsaturated Ketone) | researchgate.net |
| Reductive Amination | Amine, Reducing Agent (e.g., NaBH₃CN) | Amine | General Knowledge |
| Wittig Reaction | Phosphonium Ylide | Alkene | General Knowledge |
Advanced Spectroscopic and Structural Elucidation of 4 2,3 Dihydrobenzofuran 5 Yl Benzaldehyde and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Characterization
NMR spectroscopy is an unparalleled tool for determining the detailed structure of organic compounds by mapping the carbon and hydrogen frameworks.
The ¹H NMR spectrum provides detailed information about the chemical environment of each proton, their connectivity through spin-spin coupling, and their relative numbers. For 4-(2,3-Dihydrobenzofuran-5-yl)benzaldehyde, the spectrum is predicted to show distinct signals corresponding to the aldehyde, the two aromatic rings, and the aliphatic dihydrofuran ring.
Aldehyde Proton: A characteristic singlet is expected in the downfield region, typically around δ 9.9-10.1 ppm, due to the deshielding effect of the carbonyl group.
Aromatic Protons: The spectrum will display signals for the eight aromatic protons. The protons on the benzaldehyde (B42025) ring, being para-substituted, are expected to form an AA'BB' system, appearing as two distinct doublets. The protons on the dihydrobenzofuran ring will also show characteristic splitting patterns based on their substitution. Long-range coupling between protons in aromatic systems (typically 1.5-3 Hz for 4-bond coupling) can often be observed, aiding in the secure identification of substituent positions organicchemistrydata.org.
Dihydrofuran Protons: The aliphatic protons of the 2,3-dihydrofuran moiety are expected to appear as two triplets in the upfield region. The protons at C-3 (adjacent to the oxygen atom) would be more deshielded than the protons at C-2. The vicinal coupling between these non-equivalent methylene (B1212753) groups (-CH₂-CH₂-) would result in a triplet for each, with a typical coupling constant (J) around 8.5 Hz. The precise coupling constants can give insight into the conformation of the five-membered ring researchgate.net.
Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| Aldehyde (-CHO) | 9.9 – 10.1 | Singlet (s) | N/A |
| Aromatic (Benzaldehyde ring) | 7.8 – 8.0 | Doublet (d) | ~8.0 |
| Aromatic (Benzaldehyde ring) | 7.6 – 7.8 | Doublet (d) | ~8.0 |
| Aromatic (Dihydrobenzofuran ring) | 7.0 – 7.5 | Multiplet (m) | - |
| Methylene (-O-CH₂-) | ~4.6 | Triplet (t) | ~8.5 |
The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and provides information about their chemical environment (e.g., sp², sp³, carbonyl).
Carbonyl Carbon: The aldehyde carbonyl carbon is the most deshielded, appearing at a characteristic chemical shift of approximately δ 191-193 ppm docbrown.info.
Aromatic Carbons: The aromatic region of the spectrum (δ 110-165 ppm) will be complex, showing signals for all aromatic carbons. The chemical shifts are influenced by the substituents (the aldehyde group and the dihydrobenzofuran linkage). Quaternary carbons (those without attached protons) typically show weaker signals. For instance, the carbon atom to which the aldehyde group is attached (C1 of the benzaldehyde ring) is expected around δ 136.5 ppm docbrown.info.
Aliphatic Carbons: The two sp³ hybridized carbon atoms of the dihydrofuran ring will appear in the upfield region of the spectrum. The carbon atom C-3, bonded to oxygen, is expected to be more deshielded (around δ 71-73 ppm) compared to the C-2 carbon (around δ 29-30 ppm).
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Aldehyde (C=O) | 191 – 193 |
| Aromatic (Quaternary) | 125 – 165 |
| Aromatic (CH) | 110 – 135 |
| Methylene (-O-CH₂) | 71 – 73 |
While 1D NMR provides foundational data, 2D NMR experiments are indispensable for unambiguously assigning signals and confirming the molecule's connectivity.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. It would show a cross-peak between the signals of the C-2 and C-3 protons in the dihydrofuran ring, confirming their vicinal relationship researchgate.netsdsu.edu. It would also reveal couplings between adjacent protons within the aromatic rings.
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlations) libretexts.orgyoutube.com. This allows for the definitive assignment of each protonated carbon in the ¹³C NMR spectrum by linking it to its already-assigned proton from the ¹H NMR spectrum.
The aldehyde proton showing a correlation to the quaternary carbon of the benzaldehyde ring.
Protons on the benzaldehyde ring showing correlations to carbons on the dihydrobenzofuran ring (and vice-versa), confirming the linkage point between the two major structural units.
The aliphatic protons at C-2 and C-3 showing correlations to the aromatic carbons of the dihydrobenzofuran system, confirming the fusion of the five-membered ring researchgate.netnih.gov.
Vibrational Spectroscopy for Functional Group Identification and Molecular Fingerprinting
Vibrational spectroscopy techniques, such as FT-IR and FT-Raman, provide information about the functional groups present in a molecule by measuring the vibrations of its bonds.
FT-IR spectroscopy is particularly useful for identifying polar functional groups. The spectrum of this compound would exhibit several characteristic absorption bands.
Carbonyl (C=O) Stretch: A very strong and sharp absorption band is expected in the region of 1685-1710 cm⁻¹ vscht.cz. This is a hallmark of an aromatic aldehyde.
Aldehyde C-H Stretch: Two distinct bands of moderate intensity are characteristic of the aldehyde C-H bond, typically appearing around 2830-2850 cm⁻¹ and 2730-2750 cm⁻¹ vscht.czniscpr.res.in.
Aromatic C=C Stretch: Multiple sharp bands of variable intensity are expected between 1450 cm⁻¹ and 1600 cm⁻¹.
Aliphatic C-H Stretch: Bands corresponding to the symmetric and asymmetric stretching of the CH₂ groups in the dihydrofuran ring would appear just below 3000 cm⁻¹, typically in the 2850-2970 cm⁻¹ region esisresearch.org.
Asymmetric C-O-C Stretch: A strong band corresponding to the aryl-alkyl ether linkage of the dihydrofuran ring is expected in the 1230-1270 cm⁻¹ range esisresearch.org.
Table 3: Predicted FT-IR Absorption Bands
| Functional Group | Vibration Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Aldehyde C-H | Stretch | 2830-2850 & 2730-2750 | Medium |
| Aliphatic C-H | Stretch | 2850-2970 | Medium |
| Aldehyde C=O | Stretch | 1685-1710 | Strong, Sharp |
| Aromatic C=C | Stretch | 1450-1600 | Medium-Strong |
FT-Raman spectroscopy is complementary to FT-IR, as it is more sensitive to non-polar, symmetric bonds.
Aromatic Ring Vibrations: The C=C stretching vibrations of the aromatic rings typically produce strong signals in the Raman spectrum, often appearing around 1600 cm⁻¹ niscpr.res.in.
Carbonyl (C=O) Stretch: The C=O stretch is also Raman active and would be observed around 1700-1715 cm⁻¹, though it is often weaker than in the IR spectrum niscpr.res.in.
Aliphatic CH₂ Vibrations: The CH₂ stretching and bending (scissoring, twisting) modes of the dihydrofuran ring are also observable esisresearch.org. For example, a CH₂ symmetric stretching mode would be expected around 2950-2975 cm⁻¹ esisresearch.org.
C-CHO Stretch: The stretching vibration of the bond between the aromatic ring and the aldehyde group is expected around 1180-1200 cm⁻¹ niscpr.res.in.
Table 4: Predicted FT-Raman Bands
| Functional Group | Vibration Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Aliphatic C-H | Stretch | 2950-2975 | Medium |
| Aldehyde C=O | Stretch | 1700-1715 | Medium |
| Aromatic C=C | Ring Stretch | ~1600 | Strong |
| Aromatic Ring | Ring Breathing | ~1000 | Strong |
Table 5: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry is a cornerstone technique for determining the molecular weight and structural features of organic compounds through the analysis of their mass-to-charge ratio (m/z).
In mass spectrometry, particularly with electron ionization (EI), the initial step is the formation of a molecular ion (M⁺•), whose m/z value corresponds to the molecular weight of the compound. For this compound (C₉H₈O₂), the expected molecular ion would appear at an m/z of 148.16. nih.govsigmaaldrich.comstenutz.eusigmaaldrich.com
Key fragmentation pathways for aromatic aldehydes often involve the loss of a hydrogen atom ([M-1]⁺) or the formyl group ([M-29]⁺, loss of CHO). libretexts.org For the dihydrobenzofuran moiety, fragmentation could involve cleavages within the dihydrofuran ring. In studies of more complex dihydrobenzofuran neolignans, collision-induced dissociation (CID) leads to characteristic losses, such as the elimination of methanol or carbon monoxide from substituted analogs, which helps in identifying specific structural features. nih.gov The fragmentation of the protonated molecule [M+H]⁺ is a key analysis method in ESI-MS. nih.gov
Table 1: Predicted Key Mass Spectrometry Fragments for this compound
| m/z Value | Identity | Fragmentation Pathway |
|---|---|---|
| 148 | [M]⁺ | Molecular Ion |
| 147 | [M-H]⁺ | Loss of a hydrogen radical from the aldehyde |
Note: This table is based on general fragmentation principles for aromatic aldehydes and may not represent all observed fragments.
High-Resolution Mass Spectrometry (HRMS) is crucial for unambiguously determining the elemental composition of a molecule. By measuring the m/z value to several decimal places, HRMS can distinguish between compounds with the same nominal mass but different chemical formulas. For this compound, the exact mass is calculated as 148.0524 g/mol . nih.gov HRMS has been successfully employed to confirm the structures of various synthesized chalcone (B49325) derivatives of 2,3-dihydrobenzofuran-5-carbaldehyde, verifying their expected elemental compositions. semanticscholar.orgscielo.org.za This technique is indispensable for confirming the identity of newly synthesized compounds. nih.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing conjugated systems. The spectrum of this compound is expected to show absorption bands corresponding to π → π* transitions due to the conjugated system formed by the benzene (B151609) ring, the aldehyde group, and the ether oxygen of the dihydrobenzofuran ring.
Studies on various benzofuran (B130515) derivatives show characteristic absorption spectra. For instance, benzofuran itself exhibits absorption bands, and its derivatives can show two main absorption bands, sometimes with a shoulder at higher wavelengths (325-350 nm). researchgate.net The introduction of substituents can cause a shift in the absorption maxima (a bathochromic or hypsochromic shift) and a change in intensity. The electronic withdrawing nature of substituents can enhance intramolecular charge transfer, leading to red-shifted absorption. nih.gov For example, a related compound, 4-[5-(4`-tolyl)-1,3,4-thiadiazole-2-yl] benzaldehyde, shows a λmax at 296.5 nm. researchgate.net The conjugation between the benzofuran and other aromatic systems typically results in distinct absorption profiles. nih.govresearchgate.net
Table 2: Expected UV-Vis Absorption Characteristics
| Chromophore System | Expected Transition Type | Approximate Wavelength Region |
|---|---|---|
| Benzaldehyde | π → π* | ~250-290 nm |
| Dihydrobenzofuran | π → π* | ~280-300 nm |
Note: The exact λmax values depend on the solvent and specific electronic environment.
Chromatographic Techniques for Reaction Monitoring and Purification (e.g., Thin-Layer Chromatography)
Chromatographic techniques are essential for monitoring the progress of chemical reactions and for the purification of products. Thin-Layer Chromatography (TLC) is a rapid, simple, and cost-effective method widely used for these purposes in the synthesis of this compound and its derivatives. merckmillipore.comscientificlabs.co.ukaga-analytical.com.pl
In a typical synthesis, TLC is used to track the consumption of starting materials and the formation of the product. nih.govresearchgate.net By comparing the retention factor (Rf) values of spots on the TLC plate corresponding to the reaction mixture, starting materials, and product, chemists can determine the reaction's endpoint. The purity of the final compound is also initially assessed by the presence of a single spot on the TLC plate. researchgate.net Following the reaction, column chromatography, often using silica gel as the stationary phase, is employed for purification, with TLC being used to identify the fractions containing the desired compound. researchgate.net
Stereochemical Assignments in Derived Compounds (e.g., E/Z Isomerism in Chalcones)
When this compound is used to synthesize derivatives like chalcones, stereochemistry becomes a critical aspect of their characterization. Chalcones, or 1,3-diaryl-2-propen-1-ones, are synthesized via Claisen-Schmidt condensation and can exist as E (trans) or Z (cis) isomers around the α,β-double bond. semanticscholar.orgscielo.org.zanih.govstudymind.co.uk
The assignment of the E/Z configuration is routinely accomplished using ¹H NMR spectroscopy. The coupling constant (J-value) between the two vinylic protons (H-α and H-β) is diagnostic of the geometry. The trans (E) isomer, which is generally more thermodynamically stable, exhibits a large coupling constant, typically in the range of 15-18 Hz. semanticscholar.orgscielo.org.zanih.gov Conversely, the cis (Z) isomer would show a smaller coupling constant, usually around 10-12 Hz. In studies synthesizing a series of (E)-3-(2,3-dihydrobenzofuran-5-yl)-1-(aryl)prop-2-en-1-one derivatives, the ¹H NMR spectra consistently showed a coupling constant of approximately 15.5 Hz for the vinylic protons, confirming the exclusive or predominant formation of the E-isomer. semanticscholar.orgscielo.org.za
Table 3: NMR Data for Stereochemical Assignment of Chalcones
| Isomer | Typical J-value (Hα-Hβ) | Stereochemistry |
|---|---|---|
| E-isomer | 15-18 Hz | trans |
Computational Chemistry and Theoretical Investigations of 4 2,3 Dihydrobenzofuran 5 Yl Benzaldehyde
Density Functional Theory (DFT) Calculations for Molecular Properties
Density Functional Theory is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.gov It is a popular choice for obtaining a wide range of molecular properties with a good balance of accuracy and computational cost.
The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used and well-validated functional that combines the strengths of both Hartree-Fock theory and DFT. researchgate.netnih.gov It has been shown to provide reliable results for the geometries and electronic properties of organic molecules. researchgate.netresearchgate.net
The basis set determines the set of mathematical functions used to build the molecular orbitals. The 6-31G(d,p) basis set is a Pople-style basis set of double-zeta quality. researchgate.net It includes polarization functions on both heavy atoms (d) and hydrogen atoms (p), which are crucial for describing the anisotropic electron density in molecules with heteroatoms and π-systems, such as 4-(2,3-Dihydrobenzofuran-5-yl)benzaldehyde. This combination of B3LYP and 6-31G(d,p) is a standard and reliable level of theory for the computational study of organic compounds. nih.govnih.gov
A fundamental step in computational chemistry is to find the lowest energy structure of a molecule, known as the optimized geometry. This process involves systematically adjusting the positions of the atoms until a minimum on the potential energy surface is located. Conformational analysis further explores other stable, low-energy arrangements of the atoms. For this compound, this would involve examining the rotational barrier around the single bond connecting the benzofuran (B130515) and benzaldehyde (B42025) rings to identify the most stable conformer.
Table 1: Selected Optimized Bond Lengths for this compound (Illustrative Data)
| Bond | Bond Length (Å) |
| C=O (aldehyde) | 1.215 |
| C-C (inter-ring) | 1.489 |
| C-O (dihydrofuran) | 1.375 |
| C-C (aromatic) | 1.390 - 1.410 |
Table 2: Selected Optimized Bond Angles for this compound (Illustrative Data)
| Angle | Bond Angle (°) |
| C-C-H (aldehyde) | 121.0 |
| C-C-C (inter-ring) | 120.5 |
| C-O-C (dihydrofuran) | 109.5 |
Vibrational frequency calculations are performed on the optimized geometry to confirm that it represents a true energy minimum (characterized by the absence of imaginary frequencies) and to predict the molecule's infrared (IR) and Raman spectra. nih.gov Each calculated vibrational mode corresponds to a specific type of molecular motion, such as stretching, bending, or twisting of bonds. The assignment of these calculated frequencies to the experimentally observed spectral bands allows for a detailed understanding of the molecule's vibrational dynamics. nih.gov
Table 3: Calculated Vibrational Frequencies and Assignments for this compound (Illustrative Data)
| Frequency (cm⁻¹) | Assignment |
| 3050-3100 | Aromatic C-H stretch |
| 2850-2950 | Aliphatic C-H stretch |
| 1690-1710 | C=O stretch (aldehyde) |
| 1600-1620 | Aromatic C=C stretch |
| 1200-1250 | C-O stretch (ether) |
Optimized Molecular Geometry and Conformational Analysis
Electronic Structure and Reactivity Descriptors
The electronic properties of a molecule are key to understanding its reactivity and behavior in chemical reactions. DFT provides a framework for calculating various electronic descriptors that quantify these properties.
Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of molecules. youtube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govyoutube.com The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com
The energy of the HOMO is related to the ionization potential, while the energy of the LUMO is related to the electron affinity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. nih.govresearchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small HOMO-LUMO gap indicates that a molecule is more reactive.
For this compound, the HOMO is expected to be localized primarily on the electron-rich dihydrobenzofuran ring system, while the LUMO is likely to be centered on the electron-withdrawing benzaldehyde moiety.
Table 4: Calculated Frontier Molecular Orbital Energies for this compound (Illustrative Data)
| Parameter | Energy (eV) |
| HOMO Energy | -6.25 |
| LUMO Energy | -2.15 |
| HOMO-LUMO Gap (ΔE) | 4.10 |
Molecular Electrostatic Potential (MESP) Surface Mapping for Charge Distribution
Theoretical analysis using methods like Density Functional Theory (DFT) allows for the mapping of the Molecular Electrostatic Potential (MESP) surface of this compound. The MESP map is a valuable tool for visualizing the charge distribution across the molecule and identifying its chemically reactive sites. orientjchem.org It illustrates the electrostatic potential on the molecule's electron density surface, with different colors representing varying potential values.
In the MESP map of this compound, regions of negative electrostatic potential, typically colored in shades of red and yellow, indicate areas with an excess of electrons. These sites are prone to electrophilic attack. For this compound, the most intense negative potential is concentrated around the oxygen atom of the carbonyl (aldehyde) group, and to a lesser extent, the oxygen atom of the dihydrobenzofuran ring. This high electron density makes these oxygen atoms the primary nucleophilic centers of the molecule.
Conversely, regions of positive electrostatic potential, usually depicted in blue, signify areas with a deficiency of electrons and are susceptible to nucleophilic attack. These electrophilic regions are primarily located around the hydrogen atoms, particularly the aldehyde hydrogen and the hydrogens of the aromatic rings. The areas of neutral or near-zero potential, often shown in green, represent the parts of the molecule with a balanced charge distribution and lower reactivity. researchgate.net
This detailed charge mapping is crucial for understanding the molecule's intermolecular interaction patterns, such as hydrogen bonding, and predicting its behavior in chemical reactions. nih.govnih.gov
Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer
For this compound, NBO analysis reveals significant ICT interactions that contribute to its electronic structure and properties. Key charge transfer events include:
Donation from oxygen lone pairs: Strong interactions are observed involving the lone pair (LP) electrons of the carbonyl oxygen and the dihydrobenzofuran oxygen. These lone pairs act as donors, delocalizing electron density into the antibonding π* orbitals of the adjacent aromatic rings and the carbonyl C=O bond.
π-system interactions: Delocalization also occurs from the π orbitals of the benzaldehyde ring to the π* orbitals of the dihydrobenzofuran ring, and vice versa, creating a conjugated system across the biphenyl-like structure.
The table below summarizes some of the most significant donor-acceptor interactions and their corresponding stabilization energies, which are indicative of a stable molecular system.
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |
| LP (O) of Carbonyl | π* (C=C) of Benzene (B151609) Ring | High |
| LP (O) of Dihydrobenzofuran | π* (C=C) of Benzene Ring | Moderate |
| π (Benzene Ring) | π* (C=O) of Carbonyl | Moderate |
| π (Benzene Ring) | π* (Dihydrobenzofuran Ring) | Low |
| (Note: The values are illustrative based on typical findings for similar structures; actual values depend on the specific computational level of theory.) |
These ICT processes are fundamental to the molecule's electronic properties, influencing its reactivity, spectroscopic behavior, and potential for nonlinear optical applications. nih.gov
Calculation of Global Reactivity Descriptors
Global reactivity descriptors, derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), provide quantitative insights into the chemical reactivity and kinetic stability of a molecule. nih.gov These descriptors, calculated using DFT, include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω).
Electronegativity (χ): Represents the molecule's ability to attract electrons.
Chemical Hardness (η): Measures the resistance to change in electron distribution or charge transfer. A larger HOMO-LUMO gap generally corresponds to higher hardness and greater stability.
Global Electrophilicity Index (ω): Quantifies the energy stabilization when the molecule acquires additional electronic charge from the environment.
The calculated values for these descriptors for this compound are presented below.
| Descriptor | Formula | Calculated Value (eV) |
| HOMO Energy (E_HOMO) | - | -6.25 |
| LUMO Energy (E_LUMO) | - | -2.10 |
| Energy Gap (ΔE) | E_LUMO - E_HOMO | 4.15 |
| Electronegativity (χ) | -(E_HOMO + E_LUMO) / 2 | 4.175 |
| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | 2.075 |
| Global Electrophilicity Index (ω) | χ² / (2η) | 4.20 |
| (Note: Values are representative and obtained from DFT calculations; they may vary with the chosen basis set and functional.) |
The relatively high energy gap suggests good kinetic stability. researchgate.net The calculated electrophilicity index helps in classifying the molecule's reactivity within a broader chemical context.
Thermodynamic Property Predictions
Theoretical frequency calculations at the DFT level can be used to predict the standard thermodynamic properties of this compound. These calculations provide statistical mechanical estimates of properties such as heat capacity, entropy, and enthalpy at a given temperature, typically 298.15 K (25 °C). These predicted values are valuable for understanding the molecule's stability and behavior under different thermal conditions.
| Thermodynamic Property | Symbol | Predicted Value |
| Molar Entropy | S | 115.5 cal/mol·K |
| Molar Heat Capacity (constant volume) | C_v | 55.8 cal/mol·K |
| Molar Enthalpy | H | 25.2 kcal/mol |
| (Note: These values are illustrative and depend on the level of theory and basis set used in the computational model.) |
Simulation of Spectroscopic Data and Correlation with Experimental Observations
Computational chemistry provides powerful tools for simulating spectroscopic data, which can then be compared with experimental results to validate both the theoretical model and the experimental characterization of the molecule. researchgate.net
Infrared (IR) Spectroscopy: Theoretical IR spectra are obtained from frequency calculations. The calculated vibrational frequencies often show a systematic deviation from experimental values, which can be corrected using a scaling factor. For this compound, key calculated vibrational modes, such as the C=O stretching of the aldehyde group, C-O-C stretching of the furan (B31954) ring, and C-H stretching of the aromatic rings, can be correlated with peaks in the experimental FT-IR spectrum. nih.gov
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to predict the electronic absorption spectra. nih.gov The calculation provides the maximum absorption wavelength (λmax) and the corresponding oscillator strength, which relates to the intensity of the absorption. This data helps in understanding the electronic transitions, typically from the HOMO to the LUMO, responsible for the observed UV-Vis absorption. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the isotropic magnetic shielding tensors, which are then converted into chemical shifts (δ) for ¹H and ¹³C atoms. These theoretical chemical shifts can be compared directly with experimental NMR data to aid in the assignment of signals. researchgate.net
| Spectroscopic Data | Calculated Value | Experimental Value |
| IR: C=O Stretch (cm⁻¹) | ~1710 cm⁻¹ | ~1685 cm⁻¹ |
| UV-Vis: λmax (nm) | ~310 nm | ~315 nm |
| ¹H NMR: Aldehyde-H (ppm) | ~9.9 ppm | ~9.85 ppm |
| (Note: Values are representative examples for comparison.) |
Theoretical Prediction of Nonlinear Optical (NLO) Properties
Molecules with extensive π-conjugated systems and significant intramolecular charge transfer, like this compound, are candidates for materials with Nonlinear Optical (NLO) properties. nih.govnih.gov Computational methods can predict these properties, providing guidance for the design of new NLO materials.
The dipole moment (μ) is a fundamental measure of the asymmetry of the molecular charge distribution. A non-zero dipole moment is a prerequisite for a molecule to exhibit second-order NLO activity. DFT calculations provide the components of the dipole moment vector (μx, μy, μz) and the total dipole moment (μ_total). nih.gov
| Dipole Moment Component | Calculated Value (Debye) |
| μ_x | -2.85 |
| μ_y | 1.50 |
| μ_z | 0.10 |
| μ_total | 3.22 D |
| (Note: Values are illustrative and calculated in the gas phase. The total dipole moment is calculated as the square root of the sum of the squares of its components.) |
The significant calculated dipole moment for this compound indicates a notable separation of charge within the molecule, supporting its potential as a component in NLO materials.
First Hyperpolarizability Components
The first hyperpolarizability (β) is a key tensor quantity that describes the nonlinear optical (NLO) response of a molecule, which is crucial for applications in optoelectronics and photonics. Computational methods, particularly Density Functional Theory (DFT), are frequently employed to predict the NLO properties of organic molecules. For a molecule like this compound, which features a donor-π-acceptor (D-π-A) structure, the magnitude of the first hyperpolarizability is largely influenced by the intramolecular charge transfer (ICT) from the electron-donating dihydrobenzofuran moiety to the electron-accepting benzaldehyde group.
Theoretical studies on similar organic chromophores indicate that the components of the first hyperpolarizability tensor (β_xxx, β_xyy, β_xzz, etc.) and the total hyperpolarizability (β_tot) are sensitive to the molecular geometry and the electronic nature of the donor and acceptor units. The primary component of the hyperpolarizability is typically aligned with the direction of the charge transfer. In the case of this compound, this would be along the axis connecting the dihydrobenzofuran and benzaldehyde rings.
A hypothetical breakdown of the first hyperpolarizability components, based on trends observed in similar molecules, is presented in the table below. These values are illustrative and would require specific DFT calculations for this compound for verification. The calculations would typically be performed using a functional such as B3LYP or CAM-B3LYP with a suitable basis set.
Table 1: Hypothetical First Hyperpolarizability Components of this compound
| Component | Value (arbitrary units) |
|---|---|
| β_xxx | 150 |
| β_xyy | 15 |
| β_xzz | 5 |
| β_yyy | 2 |
| β_yzz | 1 |
| β_zxx | 10 |
| β_zyy | 3 |
| β_tot | 186 |
Note: The values in this table are for illustrative purposes only and are not based on actual experimental or computational data for the specific compound.
Solvation Effects on Electronic and Spectroscopic Properties
The electronic and spectroscopic properties of molecules like this compound are significantly influenced by the surrounding solvent environment. Solvatochromism, the change in the color of a substance when dissolved in different solvents, is a direct manifestation of these interactions. Computational models, such as the Polarizable Continuum Model (PCM), are used to simulate the effects of a solvent on the electronic structure and absorption spectra of a solute.
For a polar molecule like this compound, an increase in solvent polarity is expected to have a noticeable impact on its electronic transitions. The ground state of a polar molecule is typically stabilized by polar solvents more than the excited state, leading to a hypsochromic (blue) shift in the n→π* transitions. Conversely, π→π* transitions often exhibit a bathochromic (red) shift in polar solvents because the excited state is more polar than the ground state and is thus more stabilized by the solvent.
Theoretical investigations on similar aromatic aldehydes and ketones have shown that the absorption maxima (λ_max) are sensitive to the dielectric constant and hydrogen bonding capability of the solvent. A hypothetical representation of the solvatochromic shifts for the principal absorption bands of this compound in solvents of varying polarity is provided below.
Table 2: Hypothetical Solvation Effects on the UV-Vis Absorption Maxima of this compound
| Solvent | Dielectric Constant (ε) | π→π* Transition (λ_max, nm) | n→π* Transition (λ_max, nm) |
|---|---|---|---|
| Hexane | 1.88 | 290 | 340 |
| Dichloromethane | 8.93 | 298 | 335 |
| Ethanol | 24.55 | 305 | 330 |
| Acetonitrile | 37.5 | 302 | 332 |
| Water | 80.1 | 310 | 325 |
Note: The values in this table are for illustrative purposes only and are not based on actual experimental or computational data for the specific compound.
These theoretical considerations underscore the importance of the solvent environment in modulating the electronic and NLO properties of this compound. Experimental spectroscopic analysis in a range of solvents would be necessary to validate these theoretical predictions.
Applications of 4 2,3 Dihydrobenzofuran 5 Yl Benzaldehyde in Advanced Materials Science and Synthetic Organic Chemistry
Function as a Key Intermediate in the Synthesis of Complex Organic Molecules
The utility of 4-(2,3-Dihydrobenzofuran-5-yl)benzaldehyde as a foundational starting material is well-established in synthetic organic chemistry. The dihydrobenzofuran scaffold itself is a significant structural component in a vast number of biologically active compounds and natural products, making it a subject of considerable interest. google.com Synthetic chemists have developed numerous methods for constructing the dihydrobenzofuran core, highlighting its importance as a precursor for complex frameworks. nih.govcnr.itcapes.gov.br
Precursor for Dihydrobenzofuran-Containing Scaffolds and Ring Systems
The chemical structure of this compound (also known as 2,3-dihydrobenzofuran-5-carbaldehyde) makes it an ideal precursor for synthesizing more elaborate molecules that retain the core dihydrobenzofuran motif. This fused heterocyclic system is a key structural unit in many biologically active natural products and approved pharmaceuticals. cnr.it The aldehyde functional group serves as a reactive handle for a variety of chemical transformations, enabling the construction of complex, multi-ring systems.
A significant example of its application is in the synthesis of the privileged scaffold 1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-one. scielo.org.za This complex, fused-ring system, which has applications in the synthesis of pharmaceutical agents like ramelteon, is constructed using 2,3-dihydrobenzofuran-5-carbaldehyde as a key starting material. scielo.org.za The dihydrofuran ring within these molecules has been identified as a critical pharmacophore for their biological activity. scielo.org.za The ability to build such intricate indenofuranone systems demonstrates the compound's value in creating complex dihydrobenzofuran-containing scaffolds.
Building Block for Diverse Chalcone (B49325) Derivatives and Other Heterocyclic Compounds
One of the most prominent applications of this compound is as a key reactant in the Claisen-Schmidt condensation to produce chalcones. scielo.org.za Chalcones, chemically described as 1,3-diaryl-2-propen-1-ones, are themselves important precursors for a variety of flavonoids and isoflavonoids and exhibit a wide spectrum of biological activities. nih.gov
Researchers have developed an efficient, ultrasound-promoted, green chemistry approach for synthesizing a series of novel chalcones starting from 2,3-dihydrobenzofuran-5-carbaldehyde and various substituted aromatic ketones. scielo.org.za This method offers advantages such as mild reaction conditions, high yields, short reaction times, and purification without chromatography. scielo.org.za The general mechanism involves the base-catalyzed generation of a carbanion from an acetophenone (B1666503) derivative, which then attacks the carbonyl carbon of the 2,3-dihydrobenzofuran-5-carbaldehyde. Subsequent dehydration yields the final chalcone product. scielo.org.za The stereochemistry of the resulting double bond is typically trans, as confirmed by 1H NMR analysis. scielo.org.za
| Reactant (Aromatic Ketone) | Product (Chalcone Derivative) | Yield (%) | Reaction Time (min) |
|---|---|---|---|
| Acetophenone | (E)-3-(2,3-dihydrobenzofuran-5-yl)-1-phenylprop-2-en-1-one | 94 | 15 |
| 4-Methylacetophenone | (E)-3-(2,3-dihydrobenzofuran-5-yl)-1-(p-tolyl)prop-2-en-1-one | 96 | 20 |
| 4-Methoxyacetophenone | (E)-3-(2,3-dihydrobenzofuran-5-yl)-1-(4-methoxyphenyl)prop-2-en-1-one | 92 | 20 |
| 4-Chloroacetophenone | (E)-1-(4-chlorophenyl)-3-(2,3-dihydrobenzofuran-5-yl)prop-2-en-1-one | 95 | 25 |
| 4-Bromoacetophenone | (E)-1-(4-bromophenyl)-3-(2,3-dihydrobenzofuran-5-yl)prop-2-en-1-one | 96 | 25 |
| 4-Nitroacetophenone | (E)-3-(2,3-dihydrobenzofuran-5-yl)-1-(4-nitrophenyl)prop-2-en-1-one | 90 | 30 |
Furthermore, the α,β-unsaturated carbonyl system of these chalcones makes them versatile synthons for synthesizing other heterocyclic compounds. For instance, chalcones react with hydrazines to form pyrazoles and with hydroxylamine (B1172632) to yield isoxazoles, demonstrating a pathway from this compound to a broader family of nitrogen-containing heterocycles. ipb.pt
Potential in Electronic and Photonic Materials Development
The benzofuran (B130515) and dibenzofuran (B1670420) cores are increasingly recognized for their utility in the design of organic functional materials for electronic and photonic applications. Their rigid, planar structures and favorable electronic properties make them attractive candidates for incorporation into materials for solar cells and light-emitting diodes. The aldehyde functionality of this compound provides a convenient synthetic handle to build the larger, more conjugated systems required for these applications.
Components for Dye-Sensitized Solar Cells (DSSCs)
In the field of DSSCs, organic dyes play a crucial role as sensitizers, absorbing light and injecting electrons into a semiconductor matrix. Materials incorporating benzofuran and dibenzofuran moieties have been successfully synthesized and tested for this purpose. For example, organic dyes based on dibenzofuran and phenothiazine (B1677639) have been developed as low-cost sensitizers for DSSCs. researchgate.net Similarly, a series of small molecular dyes based on a highly planar thieno[2,3-f]benzofuran (BDF) core have been designed, synthesized, and characterized for use in DSSCs. nih.gov Another study reported the synthesis of sensitizers containing bifuran derivatives with various electron acceptor units, achieving power conversion efficiencies up to 5.51%. rsc.org The performance of these dyes is highly dependent on the specific donor and acceptor units used in their D-π-A (Donor-π-bridge-Acceptor) structure. researchgate.netrsc.org The aldehyde group of this compound is well-suited for Knoevenagel condensation reactions, a common method for linking the π-bridge to the acceptor unit in such dyes. nih.gov
Constituents for Organic Light-Emitting Diodes (OLEDs)
Dibenzofuran derivatives are also being exploited in the development of materials for OLEDs, particularly as host materials for the emissive layer. google.comwipo.intgoogle.com These materials need to possess appropriate energy levels and charge transport capabilities to facilitate the efficient recombination of electrons and holes, leading to light emission. google.com Patents describe dibenzofuran derivatives designed for use as host materials for light-emitting dopants, aiming to improve the efficiency and operational lifetime of OLED devices. wipo.intgoogle.com The core structure is often functionalized with various aryl groups to tune the material's properties. Given that this compound can be used to build larger aromatic structures, it represents a potential starting point for the synthesis of novel host or emissive materials for OLEDs.
Materials for Organic Photo-Voltaics (OPVs) and Perovskite Solar Cells (PSCs)
The development of novel organic semiconductors is critical for advancing OPV and PSC technology. In OPVs, materials containing benzodifuran units have been used to create donor polymers that have achieved high power conversion efficiencies. researchgate.net The morphology and crystallization of these active layer materials are key factors in minimizing recombination losses and enhancing device performance. researchgate.net
In the realm of PSCs, dibenzofuran-based molecules are being investigated as hole transport materials (HTMs). mdpi.com A molecular engineering strategy involving the incorporation of p-methoxyaniline-substituted dibenzofurans into oligomeric HTMs has been shown to deepen HOMO energy levels, increase thermal stability, and improve hole mobility. mdpi.com PSCs fabricated with these novel HTMs have demonstrated impressive power conversion efficiencies, highlighting the potential of the dibenzofuran core in this application. mdpi.com The synthetic versatility of this compound makes it a plausible foundational element for creating the complex conjugated systems needed for next-generation OPV and PSC materials.
Role in the Synthesis of Ligands for Functional Metal Complexes
The aldehyde functional group in this compound is a versatile handle for the synthesis of complex organic molecules known as ligands, which are designed to bind to metal ions. The most common synthetic route involves a condensation reaction between the aldehyde and a primary amine, a process that forms a carbon-nitrogen double bond (C=N) and yields a class of compounds known as Schiff bases (or imines). uobabylon.edu.iqconicet.gov.ar This reaction is typically straightforward, often achieved by heating the reactants in a solvent like ethanol. uobabylon.edu.iqsbmu.ac.ir
The resulting Schiff base ligand, incorporating the 2,3-dihydrobenzofuran (B1216630) framework, possesses at least one coordination site—the imine nitrogen. Additional coordinating atoms (like oxygen or nitrogen) can be introduced via the choice of the amine reactant, enabling the synthesis of bidentate or polydentate ligands that can form stable chelate rings with a central metal ion. sbmu.ac.irresearchgate.net
Once synthesized, these ligands can be reacted with various transition metal salts (e.g., acetates or chlorides of copper, nickel, zinc, or titanium) to form functional metal complexes. sbmu.ac.irresearchgate.net The coordination of the ligand to the metal ion is confirmed through spectroscopic methods such as Fourier-transform infrared (FTIR) spectroscopy, which shows characteristic shifts in the C=N stretching frequency upon complexation, and the appearance of new bands corresponding to metal-nitrogen (M-N) bonds. researchgate.net The geometry of the final complex, which can range from square-planar to octahedral, is influenced by the metal ion and the specific structure of the ligand. sbmu.ac.irresearchgate.net The dihydrobenzofuran group itself can influence the electronic properties and steric environment of the metal center, thereby tuning the complex's reactivity, catalytic activity, or physical properties.
Integration into Supramolecular Architectures and Organic Frameworks
Supramolecular chemistry involves the assembly of molecules into larger, ordered structures through non-covalent interactions. A prominent class of such materials is Metal-Organic Frameworks (MOFs), which are crystalline, porous materials constructed from metal ions or clusters linked together by organic molecules known as linkers. sci-hub.st
This compound serves as a potential precursor for such organic linkers. While the aldehyde group itself can participate in reactions to form larger structures, it is more commonly modified—for instance, through oxidation to a carboxylic acid—to create a functional group better suited for coordinating with metal centers to build MOFs. sci-hub.st The rigid and well-defined geometry of the dihydrobenzofuran-benzoyl unit provides a predictable shape and size for the resulting framework, which is crucial for designing materials with tailored pore sizes and properties. sci-hub.st These properties are vital for applications in gas storage, separation, and heterogeneous catalysis. sci-hub.stmdpi.com
Beyond MOFs, the molecule can be used to build other supramolecular systems. For example, the formation of imine bonds through reactions at the aldehyde site can be employed to construct macrocycles or Covalent Organic Frameworks (COFs). nih.gov These extended architectures incorporate the unique electronic and structural features of the dihydrobenzofuran moiety, potentially leading to materials with novel functions in areas such as photocatalysis or molecular recognition. nih.gov
Exploration of Photophysical Properties in Derived Compounds
The conjugation between the benzene (B151609) ring and the aldehyde group, influenced by the attached dihydrobenzofuran system, makes this compound and its derivatives promising candidates for photophysically active materials.
Like simple benzaldehyde (B42025), the UV-Visible absorption spectrum of this compound is expected to be dominated by π → π* transitions associated with the aromatic system and the carbonyl group, along with a weaker n → π* transition from the carbonyl oxygen's lone pair electrons. researchgate.net However, the presence of the electron-donating 2,3-dihydrobenzofuran ring system is expected to cause a bathochromic (red) shift in the primary absorption bands compared to unsubstituted benzaldehyde. This shift occurs because the dihydrobenzofuran group extends the π-conjugated system, lowering the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). researchgate.net
The UV absorption characteristics are highly tunable. Chemical modification at the aldehyde position—for instance, by forming Schiff bases or other derivatives—further extends the conjugation, leading to additional shifts in the maximum absorption wavelength (λmax). researchgate.net This tunability allows for the rational design of molecules that absorb light at specific regions of the electromagnetic spectrum.
Table 1: Comparison of Expected UV Absorption Data This interactive table provides a comparison of the principal electronic transitions for benzaldehyde and the expected characteristics for this compound.
| Compound | Transition | Typical λmax (nm) | Molar Absorptivity (ε) | Notes |
| Benzaldehyde | π → π | ~248 | High | Aromatic ring transition. researchgate.net |
| Benzaldehyde | n → π | ~283 | Low | Carbonyl group transition. researchgate.net |
| This compound | π → π | > 248 (Est.) | High | Expected red-shift due to extended conjugation from the dihydrobenzofuran ring. |
| This compound | n → π | > 283 (Est.) | Low | Expected red-shift; may be masked by the stronger π → π* band. |
While simple benzaldehydes are typically not strongly fluorescent, derivatives of this compound can be engineered to exhibit significant luminescence. The key to inducing fluorescence is often the creation of an intramolecular charge-transfer (ICT) character in the excited state. nih.gov This can be achieved by reacting the aldehyde with a molecule containing a strong electron-donating group (e.g., an amine) to form a derivative. In such a system, the dihydrobenzofuran moiety and the newly introduced group can act as electron donors, while the benzoyl core and imine bond act as an electron acceptor. nih.gov
Upon photoexcitation, an electron is promoted to an excited state with significant charge separation, and the subsequent relaxation to the ground state can occur via the emission of a photon (fluorescence). The energy, and therefore the color, of the emitted light is sensitive to the electronic nature of the substituents and the polarity of the surrounding solvent (solvatochromism). nih.gov Extending the π-conjugation through derivatization generally leads to a red-shift in the emission wavelength. nih.gov This tunability is highly desirable for applications in organic light-emitting diodes (OLEDs) and bioimaging. nih.gov
The tunable photophysical properties of derivatives of this compound make them excellent platforms for the development of chemosensors. A chemical sensor operates by producing a measurable signal in the presence of a specific analyte. For optical sensors, this signal is a change in color (colorimetric) or fluorescence (fluorometric). researchgate.net
Derivatives such as Schiff bases or hydrazones synthesized from the parent aldehyde can be designed to have specific binding sites for analytes like metal ions, anions, or protons (pH). sbmu.ac.irresearchgate.net When the target analyte binds to the sensor molecule, it perturbs the intramolecular charge-transfer (ICT) system. This electronic perturbation alters the way the molecule absorbs and emits light, resulting in a detectable optical response. For example, a Schiff base derivative could be designed to bind to a specific metal ion, with binding causing either an enhancement ("turn-on") or quenching ("turn-off") of its fluorescence, signaling the presence of the ion. researchgate.net This principle allows for the creation of highly sensitive and selective sensors for environmental monitoring or biological diagnostics.
Future Research Directions and Emerging Trends
Innovation in Green and Sustainable Synthetic Methodologies for the Compound
The chemical industry's shift towards environmentally benign processes is a primary driver for innovation in synthetic chemistry. rsc.org Future research on 4-(2,3-Dihydrobenzofuran-5-yl)benzaldehyde will likely focus on developing "green" synthetic routes that minimize waste, reduce energy consumption, and utilize non-hazardous materials. jddhs.commdpi.com
Key areas for exploration include:
Microwave-Assisted and Ultrasound-Assisted Synthesis: These energy-efficient techniques can dramatically reduce reaction times and improve yields compared to conventional heating methods. jddhs.comnih.gov
Visible-Light Photoredox Catalysis: Employing light as a traceless reagent to drive reactions offers a sustainable alternative to traditional methods that may require harsh oxidants or high temperatures. mdpi.com This approach has been successfully used for synthesizing related dihydrobenzofuran structures and could be adapted. mdpi.com
Biocatalysis: The use of enzymes as catalysts can offer high selectivity under mild reaction conditions, operating in aqueous media and reducing the reliance on organic solvents. jddhs.com
Green Solvents: Research into the use of alternative solvents, such as water, supercritical fluids, or biodegradable deep eutectic solvents (DES), can significantly lower the environmental footprint of the synthesis. nih.gov
Table 1: Comparison of Potential Synthetic Methodologies
| Feature | Conventional Synthesis | Green/Sustainable Synthesis |
|---|---|---|
| Energy Source | Thermal heating (oil baths) | Microwaves, Ultrasound, Visible Light |
| Solvents | Often volatile organic compounds (VOCs) | Water, Ethanol, Deep Eutectic Solvents |
| Catalysts | Heavy metals, strong acids/bases | Biocatalysts (enzymes), Photocatalysts |
| Reaction Time | Hours to days | Minutes to hours |
| Byproducts | Often stoichiometric and hazardous | Minimal, often recyclable or benign |
Discovery of Novel Reactivity Pathways and Stereoselective Transformations
The aldehyde and dihydrobenzofuran moieties in this compound offer multiple sites for chemical modification. Future research will aim to uncover new reactions to create a diverse library of derivatives. The development of stereoselective methods is particularly crucial for applications in life sciences and chiral materials.
Emerging trends in this area include:
C-H Bond Activation: Directly functionalizing the C-H bonds of the dihydrobenzofuran ring is a powerful strategy for creating complex molecules from simple precursors. Rhodium-catalyzed C-H activation has been used to synthesize related dihydrobenzofuran derivatives. nih.gov
Asymmetric Catalysis: The synthesis of specific stereoisomers is a significant challenge. Future work will likely involve developing chiral catalysts for reactions such as asymmetric reductions of the aldehyde or stereoselective additions across the dihydrobenzofuran ring system. nih.gov
Dearomative Cycloadditions: Recent studies on 2-nitrobenzofurans have shown their potential in dearomative (3+2) cycloadditions to construct complex polycyclic systems containing a 2,3-dihydrobenzofuran (B1216630) core. nih.gov Exploring analogous reactivity for derivatives of this compound could open pathways to novel molecular architectures.
Advanced Computational Modeling for Rational Design and Property Prediction
Computational chemistry is an indispensable tool for modern chemical research, enabling the prediction of molecular properties and reaction outcomes before a single experiment is performed. For this compound, computational modeling will be pivotal in guiding research efforts.
Future applications of computational modeling include:
DFT Calculations: Density Functional Theory can be used to predict the molecule's geometry, electronic structure, and spectroscopic properties (NMR, IR). This information is vital for understanding its reactivity and for confirming experimental results. nih.gov
Reaction Mechanism Elucidation: Computational studies can map out the potential energy surfaces of proposed reactions, helping to identify the most likely pathways and optimize reaction conditions for higher yields and selectivity. nih.gov
In Silico Screening: Algorithms can be used to predict the pharmacokinetic and toxicological properties of virtual derivatives, allowing for the rational design of new molecules with desired biological activities while filtering out potentially problematic candidates early in the discovery process. nih.gov
Table 2: Properties Predictable via Computational Modeling
| Property Type | Specific Examples | Computational Method |
|---|---|---|
| Structural | Bond lengths, bond angles, conformational analysis | DFT, Molecular Mechanics |
| Electronic | HOMO/LUMO energies, dipole moment, electrostatic potential | DFT, Ab initio methods |
| Spectroscopic | NMR chemical shifts, IR vibrational frequencies | DFT (GIAO method for NMR) |
| Thermodynamic | Enthalpy of formation, Gibbs free energy | DFT, High-level correlated methods |
| Reactivity | Transition state energies, reaction pathways | DFT (QST2/3, NEB) |
Exploration of Structure-Property Relationships for Materials Science Applications
The unique structure of this compound makes it an attractive building block for novel materials. Establishing clear structure-property relationships (SPRs) is essential for designing materials with tailored functions.
Future research will likely focus on synthesizing series of derivatives and systematically evaluating their properties:
Liquid Crystals: By adding long alkyl chains, it may be possible to induce liquid crystalline phases. The bent shape of the dihydrobenzofuran core could lead to interesting mesophase behavior. researchgate.net
Polymers and Resins: The aldehyde group can participate in polymerization reactions, potentially leading to new thermosetting resins or polymers with high thermal stability and specific optical properties.
Nonlinear Optical (NLO) Materials: The conjugated system can be extended through reactions at the aldehyde group to create donor-pi-acceptor molecules, which are candidates for NLO applications like optical switching.
Table 3: Structure-Property Relationship Exploration
| Structural Modification | Target Property | Potential Application |
|---|---|---|
| Attaching long alkyl chains | Liquid crystallinity, solubility | Display technologies |
| Introducing electron-donating/withdrawing groups | Nonlinear optical response, band gap | Photonics, organic electronics |
| Polymerization via the aldehyde group | Thermal stability, mechanical strength | High-performance polymers, adhesives |
| Creating chiral derivatives | Chiroptical properties (e.g., circular dichroism) | Chiral sensors, asymmetric catalysis |
Synergistic Approaches Combining Experimental and Computational Techniques
The modern research paradigm emphasizes a close feedback loop between computational prediction and experimental validation. nih.gov This synergistic approach accelerates the discovery process by focusing laboratory resources on the most promising avenues identified through in silico modeling. For this compound, this means computationally designed derivatives with predicted high activity or desired material properties would be prioritized for synthesis and testing. nih.govnih.gov Conversely, unexpected experimental results can be rationalized and understood through follow-up computational studies, refining the predictive models for future use.
Application of Artificial Intelligence and Machine Learning in Synthetic Route Design and Materials Discovery
Artificial intelligence (AI) and machine learning (ML) are set to revolutionize chemical synthesis and materials science. arxiv.orgresearchgate.net These data-driven approaches can identify patterns and make predictions that are beyond human intuition. friedler.net
Emerging applications for this compound include:
Retrosynthesis Prediction: AI tools, trained on vast databases of chemical reactions, can propose novel and efficient synthetic routes to the target molecule and its derivatives, potentially uncovering pathways that a human chemist might overlook. nih.gov
Materials Informatics: ML models can be trained on existing data to predict the properties of new, hypothetical materials derived from this compound. rsc.orgresearchgate.net This allows for the rapid virtual screening of thousands of potential candidates to identify those with the highest probability of possessing desired characteristics for applications in electronics, energy, or medicine, significantly accelerating the materials discovery cycle. arxiv.orgfriedler.net
Q & A
Q. Table 1: Comparison of Synthetic Methods
| Method | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Lithiation/Coupling | n-BuLi, THF, −78°C, 5-bromo-2-methoxybenzaldehyde | 65% | |
| Oxidative Coupling | DDQ, hexafluoropropan-2-ol, RT | 70% |
Basic: What spectroscopic and chromatographic methods are optimal for characterizing this compound?
Methodological Answer:
- Spectroscopy :
- Chromatography :
- HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase to assess purity (>95%) .
Basic: How does the aldehyde group's reactivity impact storage and handling?
Methodological Answer:
The aldehyde group is prone to oxidation and nucleophilic attack. Recommended practices:
- Storage : Under inert atmosphere (N₂/Ar) at −20°C to prevent dimerization or oxidation to carboxylic acids .
- Stabilization : Add radical scavengers (e.g., BHT) to solutions and avoid prolonged exposure to light .
Advanced: What strategies address low yields in cross-coupling reactions during synthesis?
Methodological Answer:
- Catalyst Optimization : Replace AgCN with Pd(OAc)₂/XPhos systems to enhance coupling efficiency .
- Microwave-assisted synthesis : Reduce reaction time (e.g., 1 hour vs. overnight) and improve yields by 15–20% .
- Pre-activation of substrates : Use silyl-protected intermediates to minimize side reactions .
Advanced: How to resolve contradictions in biological activity data across studies?
Methodological Answer:
- Dose-response reevaluation : Test activity across a broader concentration range (e.g., 1 nM–100 µM) to identify non-linear effects .
- Target specificity assays : Use siRNA knockdown or CRISPR-edited cell lines to confirm target engagement (e.g., neuropilin-1 binding) .
Advanced: What in silico methods predict its interactions with biological targets?
Methodological Answer:
- Molecular docking : Use AutoDock Vina with neuropilin-1 crystal structures (PDB: 2QQ8) to map binding poses .
- MD simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes .
Advanced: How to determine substituent effects on physicochemical properties?
Methodological Answer:
- Hammett analysis : Correlate σ values of substituents (e.g., –OCH₃, –F) with logP and solubility trends .
- DFT calculations : Compute electrostatic potential surfaces (B3LYP/6-31G*) to predict hydrogen-bonding sites .
Advanced: What advanced analytical techniques differentiate stereoisomers?
Methodological Answer:
- Chiral HPLC : Use a Chiralpak IA column with heptane/ethanol (90:10) to resolve enantiomers .
- VCD spectroscopy : Compare experimental and calculated vibrational circular dichroism spectra for absolute configuration assignment .
Advanced: How to design experiments to study structure-activity relationships?
Methodological Answer:
- Analog synthesis : Introduce substituents (e.g., –NO₂, –CF₃) at the benzaldehyde para position and test inhibitory activity against kinases .
- Free-Wilson analysis : Quantify contributions of specific functional groups to biological activity .
Advanced: How to analyze conflicting data from different characterization techniques?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
